1,1,1,2-Tetrachloro-2,2-dideuterioethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1,2-Tetrachloro-2,2-dideuterioethane is a colorless solid with a slight, ether-like odor . It is also known by other names such as 2,2-difluoro-1,1,1,2-tetrachloroethane, Freon ® 112a, Halocarbon 112a, and Refrigerant 112a .

Synthesis Analysis

1,1,2,2-Tetrachloro-1,2-difluoroethane can be prepared in a 40% yield by reacting 1,1,2-trichloro-1,2,2-trifluoroethane (freon 113) with aluminium chloride at 60°C . It can also be made in a reaction with hydrogen fluoride with hexachloroethane or tetrachloroethane with extra chlorine. This reaction occurs with an aluminium fluoride catalyst at 400°C .Molecular Structure Analysis

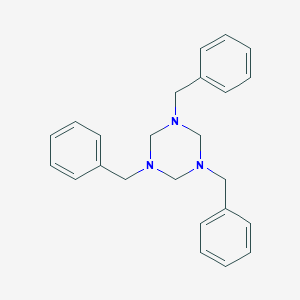

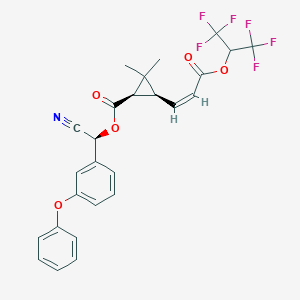

The molecular formula of 1,1,1,2-Tetrachloro-2,2-dideuterioethane is CCl₃CClF₂ . It contains ethane substituted by four chlorine atoms and two fluorine atoms .Chemical Reactions Analysis

1,1,1,2-Tetrachloro-2,2-dideuterioethane is non-flammable. It is incompatible with active metals such as potassium, sodium, beryllium, powdered aluminum, zinc, magnesium, and calcium. It reacts with acids .Physical And Chemical Properties Analysis

The physical properties of 1,1,1,2-Tetrachloro-2,2-dideuterioethane include a melting point of 40.6 °C and a boiling point of 91.5 °C . The density of the liquid is 1.64 g cm-3 at 30 °C .Scientific Research Applications

Intermediate in Chemical Research

As an intermediate compound, 1,1,2,2-tetrachloroethane-d2 plays a crucial role in various chemical reactions. Researchers use it to synthesize other compounds or investigate reaction mechanisms. Its isotopic labeling allows precise tracking of reactants and products, aiding in kinetic studies and mechanistic investigations .

Pharmaceutical Research

Pharmaceutical scientists utilize 1,1,2,2-tetrachloroethane-d2 in drug development and formulation studies. By incorporating deuterium-labeled compounds, they can assess drug metabolism, distribution, and excretion. Additionally, isotopic labeling helps elucidate drug interactions and stability profiles .

Environmental Studies

Researchers studying environmental contaminants and pollutants may employ 1,1,2,2-tetrachloroethane-d2 as a tracer or reference standard. Its stable isotopic composition aids in tracking the fate and transport of chlorinated compounds in soil, water, and air. Understanding their behavior is crucial for environmental risk assessment .

Chromatography

The compound serves as a reference material in gas chromatography (GC) and liquid chromatography (LC). Its isotopic purity ensures accurate retention time measurements and calibration of analytical instruments. Researchers can use it to validate methods and quantify analytes in complex mixtures .

Solvent for Cryogenic Studies

Due to its low freezing point (approximately -40°C), 1,1,2,2-tetrachloroethane-d2 is suitable as a solvent for cryogenic experiments. Researchers studying superconductors, low-temperature reactions, or materials at extreme conditions may utilize it in specialized setups .

Safety and Hazards

Mechanism of Action

Target of Action

1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms

Pharmacokinetics

As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body

Result of Action

Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.

properties

IUPAC Name |

1,1,1,2-tetrachloro-2,2-dideuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2-Tetrachloroethane-D2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)